molecular formula C18H17BrN2OS B6273312 2-{[(4-bromothiophen-2-yl)methyl](methyl)amino}-N-(naphthalen-1-yl)acetamide CAS No. 2044713-14-4

2-{[(4-bromothiophen-2-yl)methyl](methyl)amino}-N-(naphthalen-1-yl)acetamide

Cat. No.: B6273312
CAS No.: 2044713-14-4
M. Wt: 389.3
InChI Key:
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Description

2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a bromothiophene moiety, a naphthalene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. A common synthetic route includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Alkylation: The 4-bromothiophene is then alkylated with methylamine to form 4-bromothiophen-2-ylmethylamine.

    Acylation: The resulting amine is acylated with naphthalen-1-ylacetyl chloride to produce the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photovoltaic materials.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The bromothiophene moiety may interact with enzyme active sites or receptor binding sites, while the naphthalene ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromothiophen-2-ylmethylamine: Shares the bromothiophene moiety but lacks the naphthalene and acetamide groups.

    Naphthalen-1-ylacetamide: Contains the naphthalene and acetamide groups but lacks the bromothiophene moiety.

Uniqueness

2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the bromothiophene and naphthalene moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

2044713-14-4

Molecular Formula

C18H17BrN2OS

Molecular Weight

389.3

Purity

95

Origin of Product

United States

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